12-Deacetoxyscalarin 19-acetate
Description
12-Deacetoxyscalarin 19-acetate is a scalarane-type sesterterpene primarily isolated from marine sponges, including Brachiaster sp. (Thai sponge) and Hippospongia sp. . Structurally, it belongs to the scalarane family, characterized by a pentacyclic framework with an acetoxy group at position 19 and the absence of a hydroxyl group at position 12 due to deacetylation .
This compound exhibits notable antitubercular activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 4 μg/ml, while demonstrating negligible cytotoxicity in human cell lines . Its unique bioactivity profile—potent antimicrobial action coupled with low cytotoxicity—positions it as a promising candidate for drug discovery, particularly for tuberculosis treatment .
Properties
Molecular Formula |
C27H40O4 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(1R,5aS,5bR,7aS,11aS,11bR,13aS,13bR)-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[1,2-g][2]benzofuran-1-yl] acetate |
InChI |
InChI=1S/C27H40O4/c1-16(28)30-23-21-17(22(29)31-23)8-9-19-26(5)14-10-18-24(2,3)12-7-13-25(18,4)20(26)11-15-27(19,21)6/h8,18-21,23H,7,9-15H2,1-6H3/t18-,19-,20+,21+,23+,25-,26-,27-/m0/s1 |
InChI Key |
FWKSHXYKUMEBJI-YCHJHXPOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(=O)O1 |
Canonical SMILES |
CC(=O)OC1C2C(=CCC3C2(CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C(=O)O1 |
Synonyms |
12-deacetoxyscalarin 19-acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity and structural features of 12-deacetoxyscalarin 19-acetate are best contextualized against related scalarane sesterterpenes and derivatives (Table 1).
Table 1: Comparative Analysis of 12-Deacetoxyscalarin 19-Acetate and Analogous Compounds
Key Findings:
Antitubercular Potency: 12-Deacetoxyscalarin 19-acetate (MIC = 4 μg/ml) is 2-fold more potent than manoalide 25-acetate (MIC = 7 μg/ml) . Heteronemin and its acetate derivative exhibit superior MIC values (3.0–3.5 μg/ml) but are highly cytotoxic (IC₅₀ = 2.5–3.0 μg/ml), limiting therapeutic utility .
Cytotoxicity Profile: Unlike heteronemin derivatives, 12-deacetoxyscalarin 19-acetate and manoalide 25-acetate are non-cytotoxic (IC₅₀ > 100 μg/ml), suggesting a safer pharmacological profile .
Structure-Activity Relationships :
- 19-Acetate Group : The presence of an acetoxy group at position 19 correlates with reduced cytotoxicity. For example, 12-epi-19-deoxyscalarin (lacking the 19-acetate) shows weaker antitubercular activity (MIC = 8 μg/ml) .
- 12-Deacetoxylation : Removal of the hydroxyl group at position 12 (as in 12-deacetoxyscalarin 19-acetate) enhances selectivity for microbial targets over mammalian cells .
Natural vs. Synthetic Derivatives :
- Synthetic modifications of 19-acetate-containing compounds (e.g., 19-hydroxy steroids) often alter bioactivity. For instance, 19-acetoxy steroids exhibit distinct spectral properties and reactivity but lack the scalarane backbone critical for antitubercular action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
